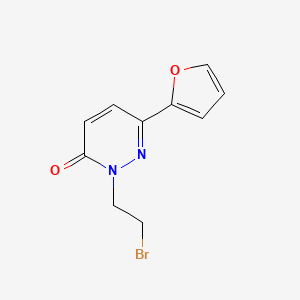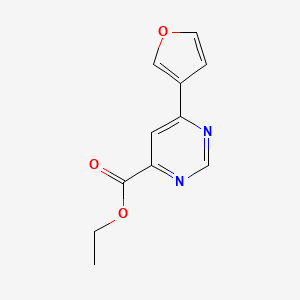![molecular formula C7H8F2N2O2 B1492299 Acide 3-[1-(difluorométhyl)-1H-pyrazol-4-yl]propanoïque CAS No. 2098084-39-8](/img/structure/B1492299.png)
Acide 3-[1-(difluorométhyl)-1H-pyrazol-4-yl]propanoïque
Vue d'ensemble
Description
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C7H8F2N2O2 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
Le composé a été utilisé dans la synthèse de nouveaux amides d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique, qui ont été testés contre sept champignons phytopathogènes dans un essai d'inhibition de la croissance du mycélium in vitro . Ces composés ont montré des activités modérées à excellentes, ce qui en fait des candidats potentiels pour des applications antifongiques .
Développement de fongicides
Le composé est un intermédiaire clé dans la synthèse des inhibiteurs de la succinate déshydrogénase (SDHI), qui constituent une nouvelle classe de fongicides . Plusieurs composés commercialisés récemment ont le même squelette, ce qui entraîne une demande mondiale croissante pour ce composé .
Chimie médicinale
Le composé fait partie de la structure de plusieurs nouveaux fongicides SDHI développés par les principaux fabricants mondiaux de pesticides tels que Bayer Cropscience, BASF et Syngenta . Ces fongicides ont des structures communes qui incluent le squelette d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique .
Synthèse chimique
Le composé a été synthétisé en utilisant diverses méthodes, y compris l'utilisation de difluoroacétate d'éthyle (EDFA) et d'anhydride difluoroacétique (DFAA) . Ces méthodes ont été utilisées pour répondre à la demande mondiale croissante pour le composé .
Études de relations structure-activité
Le composé a été utilisé dans des études de relations structure-activité pour comprendre l'activité antifongique des nouveaux amides d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique . Ces études aident à la conception d'agents antifongiques plus efficaces .
Docking moléculaire
Le composé a été utilisé dans des études de docking moléculaire pour comprendre son interaction avec les protéines cibles . Ces études fournissent des informations sur le mécanisme d'action du composé et de ses dérivés .
Mécanisme D'action
Target of Action
The primary target of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .
Mode of Action
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid acts by inhibiting succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to the death of the organism .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the growth and survival of the organism .
Result of Action
The result of the action of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, the compound disrupts energy production in the fungus, leading to its death .
Analyse Biochimique
Biochemical Properties
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. The compound acts as an inhibitor of succinate dehydrogenase, thereby affecting cellular respiration and energy production . Additionally, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid has been shown to interact with histone deacetylase 6, leading to changes in gene expression and protein acetylation .
Cellular Effects
The effects of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the activity of the PI3K-Akt signaling pathway, which is critical for cell survival and proliferation . Furthermore, it impacts gene expression by inhibiting histone deacetylase 6, leading to changes in the acetylation status of histones and other proteins . These alterations can result in modified cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . This inhibition leads to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS) levels. Additionally, the compound’s interaction with histone deacetylase 6 involves the formation of a stable complex, resulting in the inhibition of deacetylase activity and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been shown to result in sustained inhibition of succinate dehydrogenase and histone deacetylase 6, leading to prolonged changes in cellular function and metabolism . These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits succinate dehydrogenase and histone deacetylase 6 . At higher doses, toxic effects such as increased ROS production and cellular damage have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with histone deacetylase 6 affects the regulation of metabolic genes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it inhibits succinate dehydrogenase and disrupts the TCA cycle . Additionally, it is found in the nucleus, where it interacts with histone deacetylase 6 and influences gene expression . These specific localizations are likely directed by targeting signals and post-translational modifications that guide the compound to its sites of action.
Propriétés
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h3-4,7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIFPQOCKGJSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)
amine hydrochloride](/img/structure/B1492233.png)
![(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492234.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)


